molecular formula C14H14N2O2 B11866921 Ethyl 2,3-dihydro-1h-pyrrolo[3,2-b]quinoline-1-carboxylate CAS No. 26862-72-6

Ethyl 2,3-dihydro-1h-pyrrolo[3,2-b]quinoline-1-carboxylate

Cat. No.: B11866921
CAS No.: 26862-72-6
M. Wt: 242.27 g/mol
InChI Key: PPMUTDCSFJUILM-UHFFFAOYSA-N
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Description

Ethyl 2,3-dihydro-1h-pyrrolo[3,2-b]quinoline-1-carboxylate is a heterocyclic compound that belongs to the class of pyrroloquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,3-dihydro-1h-pyrrolo[3,2-b]quinoline-1-carboxylate typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of ethyl 2-chloromethyl-quinoline-3-carboxylate with various amines in a refluxing ethanol-acetic acid solvent system can yield the desired compound . Another approach involves the Friedländer condensation, which is an acid-catalyzed reaction in the absence of a solvent .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-dihydro-1h-pyrrolo[3,2-b]quinoline-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce dihydro derivatives.

Scientific Research Applications

Ethyl 2,3-dihydro-1h-pyrrolo[3,2-b]quinoline-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2,3-dihydro-1h-pyrrolo[3,2-b]quinoline-1-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2,3-dihydro-1h-pyrrolo[3,2-b]quinoline-1-carboxylate is unique due to its specific ethyl ester functional group, which can influence its reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

CAS No.

26862-72-6

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

ethyl 2,3-dihydropyrrolo[3,2-b]quinoline-1-carboxylate

InChI

InChI=1S/C14H14N2O2/c1-2-18-14(17)16-8-7-12-13(16)9-10-5-3-4-6-11(10)15-12/h3-6,9H,2,7-8H2,1H3

InChI Key

PPMUTDCSFJUILM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC2=NC3=CC=CC=C3C=C21

Origin of Product

United States

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